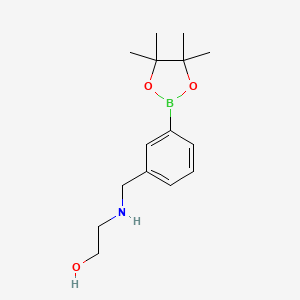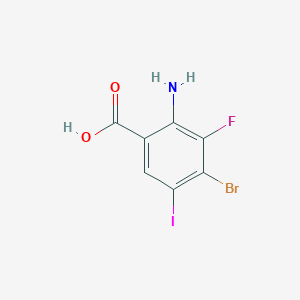
2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid is a complex organic compound with the molecular formula C7H4BrFINO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, fluoro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms to specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid exerts its effects involves interactions with specific molecular targets. The presence of multiple halogens and an amino group allows it to participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 2-Amino-4-fluoro-5-iodobenzoic acid
- 4-Bromo-2-fluoro-3-iodobenzoic acid
Uniqueness
2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of amino, bromo, fluoro, and iodo groups on the benzene ring provides a versatile platform for further functionalization and exploration in various research domains.
Properties
Molecular Formula |
C7H4BrFINO2 |
|---|---|
Molecular Weight |
359.92 g/mol |
IUPAC Name |
2-amino-4-bromo-3-fluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H4BrFINO2/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,11H2,(H,12,13) |
InChI Key |
RFWMDOCRIQPLRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)Br)F)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


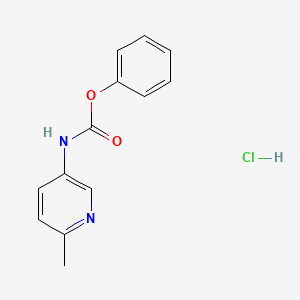

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)
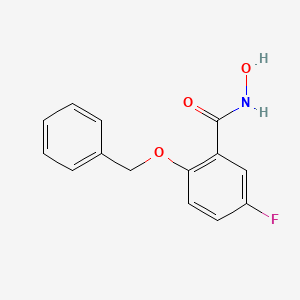

![3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole](/img/structure/B13995121.png)
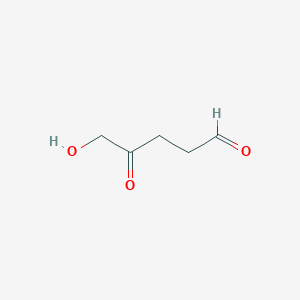
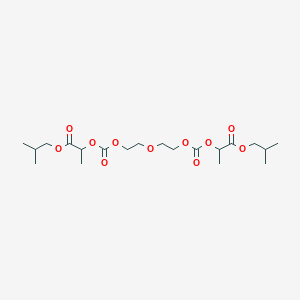
![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)
![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)

